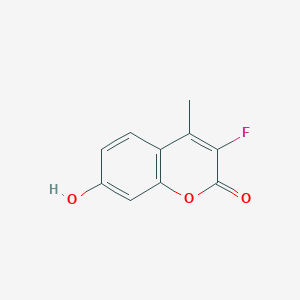

3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-fluoro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYZSGNYEIUQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method can be adapted to introduce the fluorine and hydroxyl groups at the desired positions on the coumarin ring. Another method involves the Knoevenagel condensation, where an aldehyde reacts with a malonic acid derivative in the presence of a base. Industrial production methods often employ these reactions under optimized conditions to achieve high yields and purity .

Chemical Reactions Analysis

3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

Chemistry

3-Fluoro-7-hydroxy-4-methyl-2H-chromen-2-one serves as a key building block for synthesizing more complex molecules. It is also utilized as a fluorescent probe in analytical chemistry due to its unique optical properties. The compound's ability to form hydrogen bonds through its hydroxyl group allows for interactions with various biological molecules.

Biology

The compound's biological activities include:

- Antimicrobial Activity : Demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. For example, the Minimum Inhibitory Concentration (MIC) values against common strains are as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | >125 |

The mechanism involves inhibiting protein synthesis and disrupting nucleic acid production.

- Anticancer Activity : Studies show that the compound can induce apoptosis in cancer cell lines, such as A549 lung cancer cells, with an IC50 value ranging from 10 to 20 μM. This effect is attributed to its interaction with apoptosis-related proteins and modulation of cell cycle progression.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting potential therapeutic applications for conditions like arthritis.

Medicine

Due to its promising biological activities, 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one is being investigated for potential therapeutic applications in drug development targeting cancer and infectious diseases.

Industry

In industrial applications, this compound is used in the development of dyes and optical brighteners due to its fluorescence properties. Its unique chemical structure allows for specific interactions that enhance material performance.

Antimicrobial Activity Study

A study published in MDPI evaluated the antimicrobial efficacy of various coumarin derivatives, including this compound. Results indicated notable antibacterial activity against MRSA and Enterococcus species, particularly focusing on biofilm inhibition capabilities.

Anticancer Mechanism Exploration

Research on A549 cells revealed that treatment with this compound led to increased levels of ROS and activation of caspase pathways, confirming its role as an apoptosis inducer.

Development of Fluorescent Probes

Innovative applications include using this compound as a fluorescent probe for studying protein interactions in biological systems. A derivative was developed with enhanced binding affinity for Macrophage Migration Inhibitory Factor (MIF), demonstrating utility in biochemical assays.

Mechanism of Action

The mechanism of action of 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of coumarins are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:

Key Observations

Substituent Effects on Lipophilicity: Fluorine at position 3 (target compound) increases electronegativity without significant steric hindrance, balancing solubility and membrane permeability (XlogP=1.8) .

Hydrogen Bonding and Bioactivity: The 7-OH group in the target compound is critical for hydrogen bonding with biological targets (e.g., enzymes or DNA).

Spectral Data Trends: Fluorine substituents cause deshielding in NMR: For example, the 3-fluoro group in the target compound may shift aromatic proton signals upfield compared to non-fluorinated analogs .

Biological Activity:

- 7-Hydroxy-4-phenylchromen-2-one derivatives exhibit anti-inflammatory and anticancer effects, suggesting that bulkier 4-substituents (e.g., phenyl vs. methyl) may improve target binding .

- Thiofibrate derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one (e.g., compounds with 1,3,4-oxadiazole) show enhanced hypolipidemic activity due to sulfur-containing moieties .

Biological Activity

3-Fluoro-7-hydroxy-4-methyl-2H-chromen-2-one, also known as a derivative of coumarin, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

- Chemical Formula : CHFO

- CAS Number : 97070-45-6

- Molecular Weight : 196.16 g/mol

This fluorinated coumarin derivative features a hydroxyl group at the 7-position and a methyl group at the 4-position of the chromenone ring, which are crucial for its biological activity.

The biological activity of 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one is attributed to its interactions with various molecular targets:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases. For instance, it demonstrated an IC value of 19.2 μM against AChE, indicating moderate inhibitory activity .

- Antifungal Activity : Recent studies have reported that derivatives of this compound exhibit significant antifungal properties against pathogens such as Botrytis cinerea and Rhizoctonia solani, with effective concentrations (EC) ranging from 5.75 μg/mL to 28.96 μg/mL .

- Fluorescent Probes : The compound has been utilized as a fluorescent probe in binding studies, particularly targeting macrophage migration inhibitory factor (MIF). The binding affinity was quantified with a dissociation constant (K) of 16 ± 1 nM, suggesting strong interactions with MIF .

Structure-Activity Relationships (SAR)

The modifications on the coumarin scaffold significantly influence the biological activity:

| Compound | Substituent | AChE IC (μM) | BChE IC (μM) | Antifungal EC (μg/mL) |

|---|---|---|---|---|

| 3-Fluoro | - | 19.2 | 13.2 | - |

| 6-Chloro | - | - | - | 5.75 |

| 4-Methyl | - | - | - | 28.96 |

The presence of electron-withdrawing groups like fluorine enhances enzyme inhibition, while specific substitutions can improve antifungal efficacy.

Case Studies and Research Findings

- Fluorescent Probes for MIF : In a study focusing on the development of fluorescent probes for MIF, derivatives similar to 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one were synthesized and evaluated for their binding affinities and biological activities. The results indicated that modifications at the para-position led to increased potency in competitive binding assays .

- Antifungal Activity Evaluation : A series of fluorinated coumarins were tested against various fungal strains, revealing that certain derivatives exhibited superior antifungal activities compared to standard treatments like Azoxystrobin . The study highlighted the potential for developing new antifungal agents based on this scaffold.

- Cytotoxicity Studies : In vitro cytotoxicity assessments were conducted on normal epithelial cell lines to evaluate the safety profile of these compounds. Results indicated that concentrations up to 100 μg/mL did not significantly affect cell viability, suggesting a favorable safety margin for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Lewis acid-mediated one-pot reactions. For example, FeCl₃ catalysis in tetrahydrofuran (THF) with substituted phenols and alkynoates generates coumarin derivatives efficiently . Optimization of reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of reactants is critical to avoid side products like dimerized intermediates. Yield improvements may require alternative catalysts (e.g., AlCl₃) or solvent systems (e.g., DMF for polar intermediates).

Q. How is structural characterization performed for fluorinated coumarin derivatives?

- Methodological Answer : Use multi-spectral analysis:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) and substituent-induced shifts. For example, the 3-fluoro group deshields adjacent protons .

- IR Spectroscopy : Confirm hydroxyl (-OH) stretching (~3200–3500 cm⁻¹) and carbonyl (C=O) vibrations (~1700–1750 cm⁻¹) .

- UV-Vis : Monitor π→π* transitions (λmax ~300–350 nm) for chromophore stability in varying pH .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for antimicrobial or antiviral activity using:

- HIV-1 replication inhibition (e.g., EC₅₀ determination via MT-4 cell assays) .

- Antimicrobial susceptibility testing (e.g., MIC values against Staphylococcus aureus or E. coli using broth microdilution) .

- Cytotoxicity profiling (e.g., MTT assays on non-cancerous cell lines like HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous assignment of substituent positions. For fluorinated coumarins, bond lengths (e.g., C-F ~1.34 Å) and angles confirm fluorine substitution at C3. Disorder in the crystal lattice (e.g., solvent molecules) requires refinement software like SHELXL . Example: Monoclinic space group P2₁/c with Z = 8 for a related fluorophenyl chromenone .

Q. What computational methods validate experimental spectral or bioactivity data?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict NMR/IR spectra. Compare with experimental data to confirm tautomeric forms or hydrogen bonding .

- Molecular Docking : Simulate binding to targets (e.g., HIV-1 reverse transcriptase) using AutoDock Vina. Correlate docking scores (e.g., binding energy ≤ -7 kcal/mol) with EC₅₀ values .

Q. How do substituent modifications (e.g., fluoro vs. chloro) impact bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Replace fluorine with chloro/trifluoromethyl groups and compare antimicrobial IC₅₀ values. Fluorine’s electronegativity enhances membrane permeability but may reduce solubility .

- Test analogs like 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS 64231-10-3) for cross-reactivity in enzyme inhibition assays .

Q. How to address contradictory data in reaction yields or bioactivity across studies?

- Methodological Answer :

- Reaction Reproducibility : Ensure consistent purity of starting materials (e.g., HPLC-grade ethyl phenylpropiolate) and anhydrous conditions for FeCl₃-mediated synthesis .

- Bioactivity Variability : Normalize data using positive controls (e.g., azidothymidine for HIV assays) and account for cell line-specific metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.